molecular formula C14H17N3 B12679686 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine CAS No. 94213-30-6

2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine

Cat. No.: B12679686
CAS No.: 94213-30-6
M. Wt: 227.30 g/mol
InChI Key: YMQZQNVOGOKUOP-UHFFFAOYSA-N
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Description

2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine is a chemical compound with the molecular formula C14H17N3 and a molecular weight of 227.31 g/mol . This compound is known for its unique structure, which includes two amino groups and a methyl group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine typically involves the reaction of 2-amino-6-methylbenzaldehyde with 1,3-diaminobenzene under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzene derivatives[3][3].

Scientific Research Applications

2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular signaling pathways . The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94213-30-6

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine

InChI

InChI=1S/C14H17N3/c1-9-5-6-11(15)7-10(9)8-12-13(16)3-2-4-14(12)17/h2-7H,8,15-17H2,1H3

InChI Key

YMQZQNVOGOKUOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CC2=C(C=CC=C2N)N

Origin of Product

United States

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